2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
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Overview
Description
2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromophenyl, methylsulfanyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method involves the condensation of aromatic aldehydes, malononitrile, and other reactants in the presence of a catalyst. For example, amine-functionalized silica magnetic nanoparticles can be used as a catalyst to facilitate the reaction under solvent-free conditions, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but scaled up to accommodate larger quantities. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-bromophenol: This compound shares the bromophenyl and amino groups but lacks the pyridine ring and other substituents.
(2-amino-4-bromophenyl)methanol: Similar in structure but with a methanol group instead of the pyridine ring.
Uniqueness
2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and the pyridine ring, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHCRHGPPUJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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